PRMT4 Inhibitory Potency: Prmt4-IN-3 Compared to Leading Chemical Probes
Prmt4-IN-3 inhibits PRMT4 with an IC50 of 37 nM, as determined in an enzymatic assay using the recombinant catalytic domain [1]. This potency is comparable to SGC2085 (IC50 = 50 nM) but is less potent than the highly optimized chemical probe TP-064 (IC50 < 10 nM) and EZM2302 (IC50 = 6 nM) [2][3]. The data situate Prmt4-IN-3 as a moderately potent, selective tool compound for studies where extreme potency is not required.
| Evidence Dimension | PRMT4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | TP-064 (< 10 nM); EZM2302 (6 nM); SGC2085 (50 nM); MS023 (83 nM) |
| Quantified Difference | Prmt4-IN-3 is ~3.7-fold less potent than TP-064/EZM2302, 1.35-fold more potent than SGC2085, and 2.2-fold more potent than MS023. |
| Conditions | Recombinant PRMT4 enzymatic assay, IC50 determination |
Why This Matters
Potency dictates the effective concentration range for cellular and in vivo studies; Prmt4-IN-3 offers a moderate potency profile distinct from ultra-potent probes like TP-064.
- [1] Bhattacharya D, Li ASM, Paul B, Ghosh Dastidar U, Santhakumar V, Sarkar D, et al. Development of selective class I protein arginine methyltransferase inhibitors through fragment-based drug design approach. Eur J Med Chem. 2023;260:115713. View Source
- [2] Ferreira de Freitas R, Eram MS, Szewczyk M, Steuber H, Smil D, Wu H, et al. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening. J Med Chem. 2016;59(14):6838-47. View Source
- [3] Nakayama K, Szewczyk M, Dela Sena C, Wu H, Dong A, Zeng H, et al. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Oncotarget. 2018;9(26):18480-93. View Source
